C25H20ClFN2O2S

p53-MDM2 Structure-Activity Relationship Lipophilic efficiency

The molecular formula C25H20ClFN2O2S corresponds predominantly to 1-(2-chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (CAS 893786-25-9, MW 466.96 g/mol), a fully synthetic spiroheterocyclic compound belonging to the spiro[indoline-3,2'-thiazolidine]-2,4'-dione class. This compound incorporates a rigid spiro junction between an indoline and a thiazolidine ring, a 2-chloro-6-fluorobenzyl substituent at the indoline N1 position, and a 3,5-dimethylphenyl group at the thiazolidine N3' position.

Molecular Formula C25H20ClFN2O2S
Molecular Weight 467.0 g/mol
Cat. No. B12615239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H20ClFN2O2S
Molecular FormulaC25H20ClFN2O2S
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl
InChIInChI=1S/C25H20ClFN2O2S/c1-15-20(12-16-5-8-18(9-6-16)32(2)31)19-10-7-17(27)13-22(19)21(15)14-24(30)29-23-4-3-11-28-25(23)26/h3-13H,14H2,1-2H3,(H,29,30)/b20-12+
InChIKeyWRRUZBXUZLDXPN-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C25H20ClFN2O2S (CAS 893786-25-9) Procurement Guide: Spiro[indoline-thiazolidine] Scaffold Identity and Key Structural Features for Research Selection


The molecular formula C25H20ClFN2O2S corresponds predominantly to 1-(2-chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (CAS 893786-25-9, MW 466.96 g/mol), a fully synthetic spiroheterocyclic compound belonging to the spiro[indoline-3,2'-thiazolidine]-2,4'-dione class [1]. This compound incorporates a rigid spiro junction between an indoline and a thiazolidine ring, a 2-chloro-6-fluorobenzyl substituent at the indoline N1 position, and a 3,5-dimethylphenyl group at the thiazolidine N3' position . An isomeric entity with the same formula but a non-spiro framework (CAS 1010866-52-0) is catalogued separately . The spiro architecture is a hallmark of conformationally restricted bioactive scaffolds, and structurally related spiro[indoline-3,2'-thiazolidine] derivatives have demonstrated p53-MDM2 protein-protein interaction inhibition and antiproliferative activity in human tumour cell lines [2]. However, for this specific compound, curated biological activity data are absent from major public repositories including ChEMBL and ZINC at the time of compilation [1].

Why Close Spiro[indoline-thiazolidine] Analogues Cannot Substitute C25H20ClFN2O2S Without Verification


Within the spiro[indoline-3,2'-thiazolidine]-2,4'-dione family, even minor peripheral substituent alterations profoundly impact bioactivity, target engagement, and physicochemical properties. The lead compound 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n) inhibited p53-MDM2 interaction by only 30% at 5 µM, and its activity was exquisitely sensitive to the nature of the N1 and N3' substituents [1]. The target compound C25H20ClFN2O2S incorporates a 2-chloro-6-fluorobenzyl group—a lipophilic, electron-withdrawing aryl moiety—at N1 and a 3,5-dimethylphenyl group at N3', a substitution pattern that has no directly measured biological equivalent in the public literature. Simple replacement with the unsubstituted benzyl analogue (C23H16ClFN2O2S, CAS 894543-86-3) or the 4-fluorophenyl congener (C23H15ClF2N2O2S, CAS 894552-47-7) would alter both steric occupancy within the MDM2 binding cleft and the compound's logP-dependent membrane permeability, potentially abrogating any target-specific activity . Until matched-pair assay data are generated, generic substitution cannot be assumed to preserve functional performance.

Quantitative Differentiation Evidence for C25H20ClFN2O2S Versus Closest Structural Analogues


Differential Lipophilic Ligand Efficiency Potential: 2-Chloro-6-Fluorobenzyl vs. Unsubstituted Benzyl Substituent

The 2-chloro-6-fluorobenzyl substituent at N1 of C25H20ClFN2O2S (CAS 893786-25-9) confers distinct electronic and steric properties relative to the unsubstituted N1-benzyl analogue (CAS 894543-86-3). While direct IC50 values for either compound are absent from public databases, in the related spiro[indoline-3,2'-thiazolidine] p53-modulator series, the nature of the N1 substituent was critical for MDM2 cleft occupancy: the most potent derivative 4n achieved only 30% inhibition of p53-MDM2 at 5 µM, and substitution at N1 with a methyl group was essential for cellular activity [1]. The 2-chloro-6-fluorobenzyl group in the target compound adds both a chlorine ortho and a fluorine ortho to the benzylic position, increasing molecular weight by 28 Da and calculated logP by approximately 0.8–1.2 log units versus the unsubstituted benzyl congener, while introducing halogen-bond donor potential that may enhance target residence time if the compound engages the MDM2 hydrophobic cleft [2]. This substitution pattern is absent from all published spiro[indoline-3,2'-thiazolidine] SAR studies, representing an unexplored vector for affinity optimization [1].

p53-MDM2 Structure-Activity Relationship Lipophilic efficiency

N3' 3,5-Dimethylphenyl vs. 4-Fluorophenyl Substituent: Steric Bulk and Electron Density Comparison

The target compound bears a 3,5-dimethylphenyl group at the thiazolidine N3' position, contrasting with the 4-fluorophenyl analogue (CAS 894552-47-7). In the published spiro[indoline-3,2'-thiazolidine] p53-modulator series, the N3' substituent directly contacts the MDM2 Phe19 and Trp23 sub-pockets, and even conservative changes at this position produced >10-fold shifts in cellular antiproliferative GI50 values [1]. The 3,5-dimethyl substitution introduces two methyl groups that increase steric volume and local electron density on the aryl ring versus the electron-withdrawing 4-fluoro substituent. The 3,5-dimethylphenyl group raises the calculated molecular refractivity (CMR) by approximately 0.9–1.3 units and predicted logP by ~0.5 units relative to the 4-fluorophenyl comparator, while eliminating the hydrogen-bond acceptor potential of the para-fluorine . No matched-pair MDM2 binding or cellular activity data exist for these two specific compounds, so the functional consequence of this substitution remains unvalidated [1].

MDM2 binding pocket Structure-based design Spiro-thiazolidine SAR

Conformational Restriction via Spiro Junction: Class-Level Evidence for p53-MDM2 Inhibition

The spiro[indoline-3,2'-thiazolidine] core shared by the target compound enforces a rigid, orthogonal orientation between the indoline and thiazolidine rings that pre-organizes the scaffold for insertion into the MDM2 hydrophobic cleft. This conformational restriction is non-existent in the isomeric non-spiro compound (CAS 1010866-52-0), which has a flexible olefinic linkage . In the confirmed p53-MDM2 inhibitor series, the spiro architecture was essential for activity: the lead compound 4n inhibited p53-MDM2 interaction by 30% at 5 µM and suppressed the growth of A549 (lung), MCF-7 (breast), and HCT-116 (colon) cancer cell lines at nanomolar concentrations, with docking confirming engagement of the Trp23 and Phe19 sub-pockets [1]. While 4n differs from the target compound at all three substituent positions, the conserved spiro core establishes class-level plausibility for MDM2 pathway engagement. The target compound's unique substitution pattern has not been evaluated in this assay system, and no direct IC50 or GI50 values are publicly available [1].

p53-MDM2 protein-protein interaction Spirocyclic inhibitor Anticancer

Predicted Physicochemical Property Differentiation: MW, logP, and H-Bond Capacity vs. In-Class Reference Compounds

Comparative in silico profiling reveals that C25H20ClFN2O2S (CAS 893786-25-9, MW 466.96) occupies a distinct property space relative to published spiro[indoline-3,2'-thiazolidine] p53 modulators. The lead compound 4n has MW 435.37, while the target compound is 31.6 Da heavier due to the 2-chloro-6-fluorobenzyl and 3,5-dimethylphenyl substituents [1]. The target compound also carries a higher heavy atom count (32 vs. 28 for 4n) and a lower fraction of sp3-hybridised carbons (0.12 vs. 0.43 for 4n's cyclohexane carbonyl group), indicating greater aromatic character and rigidity [2]. These differences place the target compound closer to the upper boundary of lead-like chemical space (MW > 450) and may influence solubility, permeability, and metabolic stability in ways that diverge from the characterised series [1]. No experimental solubility, logD, or permeability data are publicly available.

Drug-likeness Physicochemical profiling Lead optimisation

Spiro vs. Non-Spiro Isomer: Conformational Pre-organization as a Selectivity Determinant

The molecular formula C25H20ClFN2O2S is shared by two structurally distinct entities: the spirocyclic compound (CAS 893786-25-9) and a non-spiro isomer (CAS 1010866-52-0) featuring a flexible olefinic linkage between the indanone and aryl sulfoxide moieties . The spiro junction in CAS 893786-25-9 locks the indoline and thiazolidine rings in a defined dihedral angle (~90°), a feature that in the validated p53-MDM2 inhibitor series (compound 4n) was essential for simultaneous occupancy of the Trp23 and Phe19 sub-pockets [1]. The non-spiro isomer, by contrast, possesses rotatable bonds allowing conformational sampling that would incur an entropic penalty upon binding and may reduce target residence time. While neither isomer has direct p53-MDM2 IC50 data, the spiro framework is structurally congruent with the co-crystallised MDM2 ligand pose of the 4n series, whereas the flexible isomer is not [1]. This distinction is critical when procuring a compound for MDM2-focused screening campaigns: only the spiro isomer presents a pre-organized pharmacophore compatible with the validated binding mode.

Conformational restriction Isomer comparison Target engagement

Recommended Research Application Scenarios for C25H20ClFN2O2S Based on Available Evidence


Chemical Probe for p53-MDM2 Protein-Protein Interaction Screening in Novel Substitution Space

The spiro[indoline-3,2'-thiazolidine] core of CAS 893786-25-9 maps onto the validated p53-MDM2 pharmacophore established by compound 4n (30% inhibition at 5 µM) [1]. However, the target compound's unique 2-chloro-6-fluorobenzyl and 3,5-dimethylphenyl substituents occupy chemical space unexplored in published SAR. This compound is suitable as a chemical probe in biochemical p53-MDM2 binding assays (e.g., fluorescence polarisation or TR-FRET) to determine whether these specific substituents improve inhibitory potency beyond the 30% benchmark of 4n. The dual-halogen benzyl group may confer halogen-bond interactions not accessible to the methyl or unsubstituted benzyl analogues, while the 3,5-dimethylphenyl group probes steric tolerance in the Phe19 sub-pocket [1].

Comparative Physicochemical and Metabolic Stability Profiling Against Published Spiro-Thiazolidine Leads

With MW of 466.96 Da and Fsp3 of 0.12, C25H20ClFN2O2S sits at the upper boundary of lead-like chemical space and diverges significantly from the more saturated lead 4n (MW 435.37, Fsp3 0.43) [1][2]. This compound can serve as a tool to benchmark how increased aromatic character and molecular weight within the spiro[indoline-thiazolidine] class affect aqueous solubility, microsomal stability, and CYP450 inhibition profiles. Procurement for head-to-head in vitro ADME comparison with 4n or its close analogues would generate class-specific property guidelines currently absent from the literature.

Spiro vs. Non-Spiro Isomer Selectivity Profiling in Target-agnostic Phenotypic Screens

The existence of a non-spiro isomer (CAS 1010866-52-0) with identical molecular formula but flexible architecture provides a rare opportunity to dissect the contribution of conformational restriction to cellular phenotype . Pairwise testing of both isomers in broad cancer cell line panels (e.g., NCI-60 or CCLE) would reveal whether the rigid spiro framework drives differential cytotoxicity or target engagement profiles independent of substituent chemistry. This experimental design directly addresses the class-level inference that spiro pre-organization is a prerequisite for biological activity within this chemotype [1].

Fragment-based or Structure-guided Optimisation Using the 2-Chloro-6-Fluorobenzyl Vector

The 2-chloro-6-fluorobenzyl group at N1 is absent from all published spiro[indoline-thiazolidine] SAR and introduces both a chlorine and fluorine atom capable of participating in orthogonal multipolar interactions within the MDM2 binding cleft [1]. This compound can serve as a starting scaffold for structure-guided optimisation where the halogen substitution pattern is systematically varied (e.g., 2-Cl, 2-F, 2,6-diF, 2-Cl-6-Me) to map halogen-bonding hot spots that may enhance MDM2 residence time. Such a campaign would directly address the current evidence gap and potentially yield inhibitors with potency exceeding that of the 4n benchmark [1].

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